An In-Depth Technical Guide to (S,E)-TCO2-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to (S,E)-TCO2-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation
(S,E)-TCO2-PEG8-acid is a high-performance, heterobifunctional crosslinker designed for researchers and scientists in drug development and chemical biology. This molecule incorporates three key chemical motifs: a strained (S,E)-trans-cyclooctene (TCO) group, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a terminal carboxylic acid. This strategic combination enables a powerful, two-stage conjugation strategy. First, the carboxylic acid allows for covalent attachment to primary amine-containing biomolecules (e.g., proteins, antibodies) via stable amide bond formation. Second, the TCO group serves as a highly reactive handle for rapid, catalyst-free "click chemistry" ligation with tetrazine-modified molecules.[1][2]
This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a visualization of the chemical workflows involved.
Core Concepts and Components
The utility of (S,E)-TCO2-PEG8-acid stems from its distinct components:
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Trans-Cyclooctene (TCO): As the smallest stable cycloalkene with a trans double bond, TCO possesses significant ring strain.[3] This strain is the driving force behind its exceptional reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines (Tz).[4] This bioorthogonal reaction is noted for its unparalleled kinetics, with second-order rate constants reported between 800 and 1x10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar concentrations in complex biological media.[5] The reaction is catalyst-free, proceeds at physiological conditions, and produces only nitrogen gas as a byproduct, making it ideal for in vivo and live-cell applications.
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The (S,E)-Stereochemistry: The specific stereochemistry of the TCO ring is a critical determinant of its reactivity. The rigid, strained conformation of the ring influences the accessibility and energy of the double bond's orbitals. Different stereoisomers can exhibit significantly different reaction rates with tetrazines. The synthesis of specific, stereochemically pure isomers like (S,E)-TCO ensures optimal, reproducible kinetics for bioorthogonal ligation. This particular conformation forces the eight-membered ring into a highly strained "half-chair" state, which accelerates the cycloaddition reaction.
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PEG8 Spacer: The eight-unit polyethylene glycol chain is a flexible, hydrophilic spacer. Its inclusion in the linker architecture imparts several key advantages: it enhances the aqueous solubility of the molecule and the resulting bioconjugate, it reduces the potential for aggregation, and it provides spatial separation between the conjugated biomolecules, minimizing steric hindrance and helping to preserve their native function.
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Carboxylic Acid: The terminal carboxyl group (–COOH) is a versatile functional handle for conjugation. It does not react spontaneously with biomolecules but can be readily "activated" to form a highly reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activated ester then efficiently and specifically reacts with primary amines (–NH₂), such as those on the side chains of lysine residues in proteins, to form a stable and permanent amide bond.
Data Presentation
The physicochemical and kinetic properties of (S,E)-TCO2-PEG8-acid and its associated reaction are summarized below.
Table 1: Physicochemical Properties of (S,E)-TCO2-PEG8-acid
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₅₁NO₁₂ | |
| Molecular Weight | 593.70 g/mol | |
| CAS Number | 2353410-03-2 | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated. Avoid long-term storage due to potential isomerization. |
Table 2: TCO-Tetrazine Ligation Kinetic Parameters
| Parameter | Value | Description | Source(s) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal "click" reaction between TCO and a tetrazine. | |
| Second-Order Rate Constant (k₂) | 800 - 2000 M⁻¹s⁻¹ (can reach up to 1x10⁶ M⁻¹s⁻¹) | Measures the speed of the reaction. Among the fastest bioorthogonal reactions known. | |
| Required Conditions | Physiological pH (6-9), Room Temperature, Aqueous Media | Reaction proceeds under mild, biocompatible conditions. | |
| Catalyst Requirement | None | Reaction is catalyst-free, avoiding cellular toxicity associated with metals like copper. | |
| Byproducts | N₂ (gas) | The reaction is exceptionally clean, with the only byproduct being inert nitrogen gas. |
Experimental Protocols
The use of (S,E)-TCO2-PEG8-acid involves a two-stage process: 1) Activation of the carboxylic acid and conjugation to an amine-containing biomolecule, and 2) Bioorthogonal ligation of the resulting TCO-labeled molecule to a tetrazine partner.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol details the activation of the terminal carboxylic acid on (S,E)-TCO2-PEG8-acid and its subsequent conjugation to a primary amine-containing protein.
Materials:
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(S,E)-TCO2-PEG8-acid
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Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS for fully aqueous reactions
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
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Anhydrous DMSO or DMF for preparing stock solutions
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Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
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Reagent Preparation:
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Equilibrate (S,E)-TCO2-PEG8-acid, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution of (S,E)-TCO2-PEG8-acid in anhydrous DMSO.
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Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Prepare these solutions immediately before use as they are moisture-sensitive.
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Activation of Carboxylic Acid:
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In a microcentrifuge tube, combine the (S,E)-TCO2-PEG8-acid with EDC and NHS. For a typical reaction, use a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the TCO-linker.
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Add Activation Buffer to the reaction mixture.
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Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.
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Conjugation to Protein:
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Immediately add the freshly activated NHS-ester solution to your protein solution (typically 1-5 mg/mL in Conjugation Buffer). The reaction of the NHS-ester with primary amines is most efficient at pH 7.2-8.0.
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The molar ratio of activated linker to protein will determine the degree of labeling (DOL) and should be optimized empirically. A starting point is often a 20-fold molar excess of linker.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching Reaction:
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Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS). The purified TCO-labeled protein is now ready for the next stage.
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Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the reaction between the TCO-labeled biomolecule from Protocol 1 and a tetrazine-functionalized partner.
Materials:
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Purified TCO-labeled biomolecule
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Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug)
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Reaction Buffer: PBS, pH 6.0-9.0
Procedure:
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Prepare Reactants:
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Ensure the TCO-labeled protein is in the desired Reaction Buffer.
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Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.
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Ligation Reaction:
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Add the tetrazine-containing solution to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5-3 equivalents) of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled protein.
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Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
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Final Product:
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The reaction is typically very clean and high-yielding, often requiring no further purification for many applications.
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If necessary, unreacted small molecule tetrazine can be removed using a desalting spin column. The final conjugate is ready for downstream use.
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Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows involving (S,E)-TCO2-PEG8-acid.
Caption: Two-stage bioconjugation workflow using (S,E)-TCO2-PEG8-acid.
Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG8-acid, 2353410-03-2 | BroadPharm [broadpharm.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
